molecular formula C18H17NO4 B1678975 泊洛辛 CAS No. 321688-88-4

泊洛辛

货号 B1678975
CAS 编号: 321688-88-4
分子量: 297.3 g/mol
InChI 键: KRHMAJOTJVOLBI-VXLYETTFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Poloxin is a non-ATP competitive Polo-like Kinase 1 polo-box domain (Plk1 PBD) inhibitor . It has an apparent IC50 of 4.8 μM . Poloxin’s IC50 values against the PBDs of Plk2 and Plk3 as Plk1 are approximately 4-fold and 11-fold higher, respectively .


Synthesis Analysis

The synthesis of Poloxin involves complex chemical reactions . The exact process is not detailed in the available resources, but it involves the creation of a non-ATP competitive inhibitor that targets the polo-box domain .


Molecular Structure Analysis

Poloxin has a complex molecular structure . It is designed to specifically target the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), which is a critical regulator of cell division .


Chemical Reactions Analysis

Poloxin interacts with the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) in a specific manner . It is known to be an alkylating agent .


Physical And Chemical Properties Analysis

Poloxin has a molecular weight of 297.35 g/mol . It is a solid substance with a light yellow to yellow color . Its solubility in DMSO is 59 mg/mL .

科学研究应用

Cancer Treatment

Poloxin is primarily known for its application in cancer treatment. It functions as a non-ATP competitive inhibitor of Polo-like Kinase 1 (Plk1), targeting the polo-box domain. This inhibition leads to Plk1 mislocalization, chromosome congression defects, mitotic arrest, and apoptosis in cancer cells such as HeLa cells .

Targeted Therapy

Poloxin has been used in targeted therapy approaches due to its selective inhibition of Plk1, which is often overexpressed in tumor cells. This selectivity makes it a valuable tool for designing treatments that minimize harm to healthy cells while targeting cancerous ones .

Apoptosis Induction

By inhibiting Plk1, Poloxin induces apoptosis in human tumor cells. This is crucial for eliminating cancer cells and preventing the spread or growth of tumors .

Overcoming Drug Resistance

Continuous efforts are being made to identify novel molecules like Poloxin that can serve in cases of resistance development to existing treatments. Poloxin’s unique chemical identity makes it a candidate for overcoming drug resistance in cancer therapy .

Research Tool

In scientific research, Poloxin serves as a tool to study the role of Plk1 in cell cycle regulation and mitosis. Understanding these processes is essential for developing new therapeutic strategies .

Molecular Biology Studies

Poloxin aids molecular biologists in dissecting the molecular mechanisms underlying Plk1’s function and its involvement in various cellular processes, including DNA replication and repair .

Development of Derivatives

Research into derivatives of Poloxin, such as Poloxin-2HT+, aims to increase potency and selectivity. These derivatives could lead to more effective treatments with fewer side effects .

Combination Therapies

Poloxin may be used in combination with other therapeutic agents to enhance the overall efficacy of cancer treatment regimens, potentially leading to better patient outcomes .

MilliporeSigma - Poloxin RSC Publishing - Poloxin-2HT+ Springer - Identification of inhibitors of the polo-box domain of polo

作用机制

Target of Action

Poloxin is a non-ATP competitive inhibitor that primarily targets Polo-like Kinase 1 (PLK1) . PLK1 is a serine-threonine protein kinase that plays a crucial role in cell proliferation and is considered an attractive anticancer drug target .

Mode of Action

Poloxin inhibits PLK1 by targeting its Polo-Box Domain (PBD) . The PBD is a protein-protein interaction domain that is essential for PLK1’s functions and the viability of tumor cells . Interaction with crucial amino acids within the PBD is suggested as the main mechanism of action of Poloxin . This interaction leads to the inhibition of PLK1 kinase activity .

Biochemical Pathways

Poloxin affects the biochemical pathways associated with cell division. PLK1 overexpression has been shown to occur in a wide range of tumors, prompting research and development of PLK1 inhibitors as a means of cancer treatment . PLK1 inhibition has been shown to cause mitotic block and apoptosis of cells with higher mitotic index and therefore higher PLK1 expression .

Result of Action

Poloxin induces centrosome fragmentation and abnormal spindle and chromosome misalignment, which activate the spindle assembly checkpoint and prolong mitosis . It also strongly inhibits the proliferation of a panel of cancer cells by inducing mitotic arrest, followed by a surge of apoptosis .

Action Environment

It is known that the hydrophobic tag attached to the protein-bound small molecule is displayed on the surface of the protein, and is mistaken for a partially unfolded protein by the cell’s protein repair machinery . After a failed refolding attempt by chaperones, the protein is targeted for proteasomal degradation .

安全和危害

Poloxin is used for research purposes only and is not intended for human or veterinary use . It should be handled with care, and personal protective equipment should be used when handling it .

未来方向

Research is ongoing to improve the efficacy of Poloxin and similar compounds . Future strategies may involve the development of more efficacious anti-Plk1 therapeutics .

Relevant Papers Several papers have been published on Poloxin, discussing its properties, mechanism of action, and potential applications . These papers provide valuable insights into the ongoing research and development of Poloxin as a potential therapeutic agent.

属性

IUPAC Name

[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJHDQJJPIVEC-MNDPQUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430634
Record name Poloxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poloxin

CAS RN

321688-88-4
Record name Poloxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321688-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poloxin
Reactant of Route 2
Poloxin
Reactant of Route 3
Poloxin
Reactant of Route 4
Poloxin
Reactant of Route 5
Reactant of Route 5
Poloxin
Reactant of Route 6
Poloxin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。